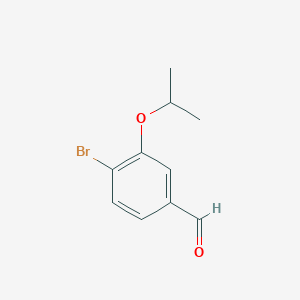

4-Bromo-3-isopropoxybenzaldehyde

Beschreibung

Contextualization of 4-Bromo-3-isopropoxybenzaldehyde in Aromatic Chemistry

In the broader landscape of aromatic chemistry, 4-Bromo-3-isopropoxybenzaldehyde is a prime example of a polysubstituted benzene (B151609) derivative. The electronic effects of its substituents play a crucial role in its reactivity. The isopropoxy group, an alkoxy group, is an activating group that donates electron density to the aromatic ring through resonance, making the ring more susceptible to electrophilic attack. Conversely, the aldehyde group is a deactivating group, withdrawing electron density from the ring. The bromine atom is also a deactivating group but directs incoming electrophiles to the ortho and para positions. libretexts.org This interplay of activating and deactivating effects, along with steric hindrance from the bulky isopropoxy group, dictates the regioselectivity of its reactions.

Significance as a Versatile Synthetic Intermediate in Organic Synthesis

The true value of 4-Bromo-3-isopropoxybenzaldehyde lies in its role as a versatile synthetic intermediate. The presence of three distinct functional groups provides multiple reaction sites, allowing for a wide range of chemical transformations. The aldehyde group can undergo nucleophilic addition, oxidation to a carboxylic acid, or reduction to an alcohol. The bromine atom is a key handle for cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, which are pivotal for the construction of complex molecular frameworks. Furthermore, the isopropoxy group can be cleaved under certain conditions to yield a hydroxyl group, providing another point for modification. This trifunctional nature allows for sequential and regioselective reactions, making it a highly sought-after building block in the synthesis of pharmaceuticals, agrochemicals, and materials.

Overview of Key Research Domains and Challenges Associated with the Compound

The primary research domain for 4-Bromo-3-isopropoxybenzaldehyde is in the development of novel synthetic methodologies and the synthesis of biologically active molecules and functional materials. For instance, it serves as a crucial intermediate in the preparation of various pharmaceutical compounds.

However, challenges remain in the synthesis and application of this compound. One of the primary challenges is the selective synthesis of the desired isomer. The bromination of 3-isopropoxybenzaldehyde (B1298940) can potentially yield different isomers, requiring careful control of reaction conditions to achieve high regioselectivity. Furthermore, the reactivity of the different functional groups needs to be carefully managed during multi-step syntheses to avoid unwanted side reactions.

Physicochemical Properties and Spectroscopic Data

The distinct physicochemical properties of 4-Bromo-3-isopropoxybenzaldehyde are fundamental to its application and handling in a laboratory setting.

Table 1: Physicochemical Properties of 4-Bromo-3-isopropoxybenzaldehyde

| Property | Value |

| Molecular Formula | C10H11BrO2 |

| Molecular Weight | 243.10 g/mol |

| CAS Number | 1289069-40-4 |

| Appearance | Not explicitly stated in provided results |

| Purity | 99% |

Data sourced from LookChem. lookchem.com

Spectroscopic data is essential for the unambiguous identification and characterization of 4-Bromo-3-isopropoxybenzaldehyde.

Table 2: Spectroscopic Data of a Related Compound, 3-Bromo-4-propoxybenzaldehyde

| Spectroscopic Technique | Key Features |

| ¹H-NMR | Aldehyde proton at δ 9.85 (s), aromatic protons between δ 6.87–7.87, and propoxy -OCH₂- at δ 3.95 (t, J=6.5 Hz). |

| FT-IR | C=O stretch at ~1689 cm⁻¹, C-Br at ~550 cm⁻¹, and aromatic C-H at ~3093 cm⁻¹. |

| GC-MS | Molecular ion peak at m/z 243 (M⁺), with fragmentation patterns confirming the bromine and propoxy groups. |

Note: The provided data is for the closely related compound 3-Bromo-4-propoxybenzaldehyde and is presented here for illustrative purposes. Spectroscopic data for 4-Bromo-3-isopropoxybenzaldehyde would be expected to show similar characteristic peaks with slight variations due to the different isomer and alkyl group.

Synthetic Methodologies

The synthesis of 4-Bromo-3-isopropoxybenzaldehyde can be achieved through a multi-step process, typically involving the formation of the ether linkage followed by electrophilic bromination.

Williamson Ether Synthesis of 3-Isopropoxybenzaldehyde

The initial step often involves the synthesis of 3-isopropoxybenzaldehyde from 3-hydroxybenzaldehyde (B18108) and an isopropyl halide (e.g., 2-bromopropane (B125204) or 2-iodopropane) via the Williamson ether synthesis. masterorganicchemistry.comlibretexts.orgyoutube.comyoutube.comkhanacademy.org This classic SN2 reaction involves the deprotonation of the hydroxyl group of 3-hydroxybenzaldehyde with a base, such as sodium hydride, to form an alkoxide. masterorganicchemistry.comlibretexts.orgyoutube.com The resulting nucleophilic alkoxide then attacks the electrophilic carbon of the isopropyl halide, displacing the halide and forming the ether bond. masterorganicchemistry.comyoutube.com

Electrophilic Aromatic Substitution: Bromination of 3-Isopropoxybenzaldehyde

The subsequent step is the regioselective bromination of the synthesized 3-isopropoxybenzaldehyde. This is an electrophilic aromatic substitution reaction where a bromine atom is introduced onto the benzene ring. libretexts.orgwikipedia.orguci.edulecturio.comyoutube.com The isopropoxy group is an ortho, para-directing activator, while the aldehyde group is a meta-directing deactivator. libretexts.org Therefore, the bromine will preferentially substitute at the positions ortho or para to the strongly activating isopropoxy group. To achieve the desired 4-bromo isomer, the reaction conditions, including the choice of brominating agent (e.g., bromine or N-bromosuccinimide) and catalyst (e.g., iron(III) bromide), must be carefully controlled to favor substitution at the para position relative to the isopropoxy group.

Applications in Organic Synthesis

The unique combination of functional groups in 4-Bromo-3-isopropoxybenzaldehyde makes it a valuable precursor in various fields of organic synthesis.

Precursor for Pharmaceutical Synthesis

This compound is a key building block in the synthesis of various pharmaceutical agents. The aldehyde functionality can be transformed into other groups, and the bromine atom allows for the introduction of diverse substituents through cross-coupling reactions, enabling the construction of complex molecular architectures found in many drugs.

Intermediate in Agrochemical Development

In the field of agrochemicals, 4-Bromo-3-isopropoxybenzaldehyde serves as an important intermediate for the synthesis of novel pesticides and herbicides. The ability to modify the molecule at its three reactive sites allows for the fine-tuning of its biological activity and properties to target specific agricultural pests or weeds.

Role in Materials Science

The versatility of 4-Bromo-3-isopropoxybenzaldehyde also extends to materials science. It can be used as a monomer or a precursor to monomers for the synthesis of specialty polymers and functional materials. The aromatic core and reactive functional groups can be incorporated into larger macromolecular structures to impart specific optical, electronic, or thermal properties.

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-bromo-3-propan-2-yloxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO2/c1-7(2)13-10-5-8(6-12)3-4-9(10)11/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIWQEBVSOZGCBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=CC(=C1)C=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 4 Bromo 3 Isopropoxybenzaldehyde

Established Synthetic Pathways

The synthesis of 4-bromo-3-isopropoxybenzaldehyde is primarily achieved through a multi-step process starting from commercially available precursors. The core of the synthesis involves two key transformations: the regioselective bromination of an aromatic ring and the O-alkylation of a phenolic hydroxyl group.

Retrosynthetic Analysis from Commercial Precursors

A retrosynthetic analysis of 4-bromo-3-isopropoxybenzaldehyde identifies two logical disconnection points: the carbon-bromine (C-Br) bond and the ether linkage (C-O bond). This leads to two primary synthetic routes originating from the common precursor, 3-hydroxybenzaldehyde (B18108).

Route A: This pathway involves an initial isopropylation of 3-hydroxybenzaldehyde to form 3-isopropoxybenzaldehyde (B1298940), followed by a regioselective bromination at the C-4 position.

Route B: This alternative pathway begins with the regioselective bromination of 3-hydroxybenzaldehyde to yield 4-bromo-3-hydroxybenzaldehyde (B1283328) chemicalbook.com, which is then subjected to isopropylation to form the final product.

Both routes rely on the strategic manipulation of directing group effects on the benzene (B151609) ring to achieve the desired substitution pattern. A patent also describes a synthetic method starting from 3-methylphenol, which is converted through several steps including esterification, chlorination, and hydrolysis to get to the key intermediate 3-hydroxybenzaldehyde google.com.

Regioselective Bromination Strategies for Aromatic Systems

The introduction of a bromine atom specifically at the C-4 position is a critical step governed by the electronic properties of the substituents on the benzaldehyde (B42025) ring. In the case of 3-hydroxybenzaldehyde (precursor for Route B), the hydroxyl group (-OH) is a strongly activating, ortho-, para-directing group, while the aldehyde group (-CHO) is a deactivating, meta-directing group.

The directing effects of these two groups work in concert to favor bromination at the C-4 position, which is para to the powerful hydroxyl directing group and meta to the aldehyde group. A typical laboratory procedure involves treating 3-hydroxybenzaldehyde with liquid bromine in a solvent like dichloromethane (B109758) at low temperatures (e.g., below 0°C) chemicalbook.com. After the reaction, the mixture is neutralized to yield 4-bromo-3-hydroxybenzaldehyde chemicalbook.com.

Isopropylation Protocols for Phenolic Derivatives

The formation of the isopropoxy ether linkage is most commonly accomplished via the Williamson ether synthesis. francis-press.com This reaction involves the deprotonation of a phenolic hydroxyl group with a suitable base to form a phenoxide ion, which then acts as a nucleophile, attacking an alkyl halide (in this case, an isopropyl halide) in an SN2 reaction. francis-press.com

Common bases used for this purpose include potassium tert-butoxide (KOtBu) or sodium hydride (NaH) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). numberanalytics.com For instance, 3-hydroxybenzaldehyde can be treated with potassium t-butoxide and then 2-bromopropane (B125204) to yield 3-isopropoxybenzaldehyde. prepchem.com The same principle applies to the isopropylation of 4-bromo-3-hydroxybenzaldehyde. While the Williamson synthesis can be less effective for producing sterically hindered ethers, the isopropyl group is generally well-tolerated. acs.orgnih.gov

Optimization of Reaction Conditions and Yields

Achieving high yields in these synthetic steps requires careful optimization of reaction parameters. Key factors include the choice of reagents, solvent, temperature, and reaction time.

For the Williamson ether synthesis , the selection of base and solvent is crucial. Strong bases like NaH or KOtBu in polar aprotic solvents (DMF, DMSO) generally give higher yields by enhancing the nucleophilicity of the alkoxide ion. numberanalytics.com Temperature control is also important; while higher temperatures can increase the reaction rate, they may also promote side reactions. numberanalytics.com

For the bromination step , controlling the stoichiometry of bromine and maintaining a low reaction temperature helps to prevent over-bromination and the formation of undesired isomers.

The following table summarizes typical conditions for the key synthetic steps.

| Reaction Step | Substrate | Reagents | Solvent | Typical Yield | Reference |

| Isopropylation | 3-Hydroxybenzaldehyde | 1. Potassium t-butoxide2. 2-Bromopropane | DMSO | 57% | prepchem.com |

| Bromination | 3-Hydroxybenzaldehyde | Liquid Bromine (Br₂) | Dichloromethane | Not specified | chemicalbook.com |

| Ether Synthesis (General) | Phenol | 1. NaH2. Alkyl Halide | DMF | 85% (General) | numberanalytics.com |

| Ether Synthesis (General) | Phenol | 1. KOtBu2. Alkyl Halide | DMSO | 90% (General) | numberanalytics.com |

Advanced Synthetic Approaches

Beyond its synthesis, 4-bromo-3-isopropoxybenzaldehyde serves as a valuable building block for creating more complex molecules, primarily due to the reactivity of its aryl bromide functional group.

Transition Metal-Catalyzed Coupling Reactions in Synthesis (e.g., for related aryl bromides)

The carbon-bromine bond in 4-bromo-3-isopropoxybenzaldehyde is a versatile handle for forming new carbon-carbon and carbon-heteroatom bonds through various transition metal-catalyzed cross-coupling reactions. researchgate.net Aryl bromides are common and effective substrates for these transformations.

Notable examples of such reactions include:

Suzuki-Miyaura Coupling: Reaction with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base to form a biaryl compound. umb.edu

Heck Reaction: Palladium-catalyzed reaction with an alkene to form a substituted alkene, effectively replacing the bromine with a vinyl group. ustc.edu.cn

Negishi Coupling: Coupling with an organozinc reagent, catalyzed by nickel or palladium, to introduce alkyl, alkenyl, or aryl substituents. ustc.edu.cn

Kumada Coupling: Nickel- or palladium-catalyzed reaction with a Grignard reagent (organomagnesium halide). umb.edu

Buchwald-Hartwig Amination: Palladium-catalyzed coupling with an amine to form a new carbon-nitrogen bond. ustc.edu.cn

These advanced methods allow for the elaboration of the 4-bromo-3-isopropoxybenzaldehyde scaffold, demonstrating its utility as a key intermediate in the synthesis of diverse and complex molecular architectures.

Green Chemistry Principles in Scalable Synthesis

The large-scale synthesis of 4-Bromo-3-isopropoxybenzaldehyde and its analogs necessitates the adoption of green chemistry principles to minimize environmental impact and enhance safety. Traditional methods for the synthesis of substituted benzaldehydes often involve stoichiometric amounts of hazardous reagents and generate significant waste. rsc.org In contrast, modern approaches focus on catalysis, atom economy, and the use of environmentally benign solvents.

For instance, the oxidation of the corresponding benzyl (B1604629) alcohol to the aldehyde is a key step. The use of catalytic amounts of substances like 2-iodyl-5-methylbenzenesulfonic acid with an oxidant like Oxone® in a solvent such as acetonitrile (B52724) represents a greener alternative to heavy metal-based oxidants. orgsyn.org Another approach involves the direct oxidation of p-bromotoluene derivatives using manganese trioxide, which avoids the high energy consumption and waste treatment issues associated with electro-oxidation methods. guidechem.com

The principles of green chemistry are also evident in the work-up procedures. The use of water or mixtures of water and ethanol (B145695) as solvents, coupled with the precipitation of the product, can eliminate the need for extraction with organic solvents, thereby reducing volatile organic compound (VOC) emissions. acs.org The development of protocols that utilize bench-top reagents and allow for purification without chromatography further contributes to the green credentials of the synthesis. rsc.org

Microwave-Assisted Synthesis Applications in Analogous Systems

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and cleaner products in significantly shorter reaction times compared to conventional heating methods. nih.govaip.org While specific literature on the microwave-assisted synthesis of 4-Bromo-3-isopropoxybenzaldehyde is not abundant, the application of this technology to analogous systems, such as other substituted benzaldehydes, provides valuable insights.

For example, the Claisen-Schmidt condensation, a carbon-carbon bond-forming reaction, has been efficiently carried out under microwave irradiation to produce benzalacetones from various substituted benzaldehydes. nih.gov These reactions are often performed solvent-free or in green solvents like water or ethanol, further enhancing their environmental friendliness. nih.govtandfonline.com The synthesis of 2-substituted benzimidazoles from o-phenylenediamines and aldehydes has also been significantly improved by using microwave assistance, offering high yields in short reaction times. researchgate.netresearchgate.net Such methodologies could likely be adapted for reactions involving 4-Bromo-3-isopropoxybenzaldehyde, offering a rapid and efficient route to a variety of its derivatives. researchgate.net

Reactivity and Functional Group Interconversions of 4-Bromo-3-isopropoxybenzaldehyde

The chemical behavior of 4-Bromo-3-isopropoxybenzaldehyde is dictated by the interplay of its three functional groups: the aldehyde, the bromo substituent, and the isopropoxy group. The aldehyde group is the primary site for a wide array of nucleophilic addition and condensation reactions.

Reactivity of the Aldehyde Functional Group

The aldehyde group is characterized by a polarized carbon-oxygen double bond, rendering the carbonyl carbon electrophilic and susceptible to attack by nucleophiles. numberanalytics.com The presence of the electron-donating isopropoxy group and the electron-withdrawing bromine atom on the aromatic ring modulates the reactivity of the aldehyde.

Condensation reactions are fundamental in organic synthesis for constructing larger, more complex molecules. 4-Bromo-3-isopropoxybenzaldehyde can participate in several such reactions.

Knoevenagel Condensation : This reaction involves the condensation of an aldehyde with a compound containing an active methylene (B1212753) group, catalyzed by a weak base. wikipedia.orgsigmaaldrich.com For 4-Bromo-3-isopropoxybenzaldehyde, this reaction would lead to the formation of a new carbon-carbon double bond, yielding α,β-unsaturated compounds. The reaction is often followed by spontaneous dehydration. sigmaaldrich.com The Doebner modification of this reaction, using pyridine (B92270) as a solvent, can lead to decarboxylation when a carboxylic acid is present in the active methylene compound. wikipedia.orgorganic-chemistry.org

Wittig Reaction : The Wittig reaction is a versatile method for the synthesis of alkenes from aldehydes and ketones. masterorganicchemistry.comwikipedia.org It involves the reaction of the aldehyde with a phosphorus ylide (Wittig reagent). libretexts.org The reaction of 4-Bromo-3-isopropoxybenzaldehyde with a suitable Wittig reagent would replace the carbonyl oxygen with a carbon group, forming a new alkene. masterorganicchemistry.com The stereochemistry of the resulting alkene is dependent on the nature of the ylide used. wikipedia.orgorganic-chemistry.org

Claisen-Schmidt Condensation : As mentioned earlier, this is a base-catalyzed reaction between an aldehyde and a ketone to form an α,β-unsaturated ketone. nih.gov This reaction is a type of aldol (B89426) condensation. wikipedia.org

| Reaction Type | Reactant | Product Type | Catalyst/Conditions |

| Knoevenagel Condensation | Active Methylene Compound | α,β-Unsaturated Compound | Weak Base (e.g., Piperidine) |

| Wittig Reaction | Phosphorus Ylide | Alkene | Strong Base (for ylide generation) |

| Claisen-Schmidt Condensation | Ketone | α,β-Unsaturated Ketone | Base (e.g., NaOH) |

The aldehyde group of 4-Bromo-3-isopropoxybenzaldehyde can be readily oxidized to the corresponding carboxylic acid, 4-bromo-3-isopropoxybenzoic acid. britannica.com A variety of oxidizing agents can achieve this transformation.

Conventional methods often employ stoichiometric amounts of oxidants like chromium salts, permanganates, or silver salts, which can be costly and generate toxic byproducts. rsc.org Modern, greener alternatives are now preferred. These include:

Oxone® : This is a potassium triple salt (2KHSO₅·KHSO₄·K₂SO₄) that serves as an eco-friendly oxidizing agent, often used in water or water-ethanol mixtures. orgsyn.orgacs.org

Hydrogen Peroxide in Formic Acid : This system efficiently oxidizes aromatic aldehydes to their corresponding carboxylic acids at low temperatures. thieme-connect.com

Potassium tert-butoxide : In an interesting development, potassium tert-butoxide has been shown to act as an oxygen source for the chemoselective oxidation of aromatic aldehydes. rsc.org

N-Heterocyclic Carbenes (NHCs) : NHCs have emerged as powerful organocatalysts for the aerobic oxidation of aldehydes to carboxylic acids, offering a metal-free alternative. mdpi.com

| Oxidizing Agent/System | Key Features |

| Oxone® | Eco-friendly, can be used in aqueous media. orgsyn.orgacs.org |

| Hydrogen Peroxide/Formic Acid | Efficient at low temperatures. thieme-connect.com |

| Potassium tert-butoxide | Acts as an oxygen source, high chemoselectivity. rsc.org |

| N-Heterocyclic Carbenes | Metal-free organocatalysis, aerobic oxidation. mdpi.com |

The reduction of the aldehyde group in 4-Bromo-3-isopropoxybenzaldehyde yields the corresponding primary alcohol, (4-bromo-3-isopropoxyphenyl)methanol. britannica.com This is a common and useful transformation in organic synthesis.

Several reducing agents can be employed for this purpose:

Metal Hydrides : Sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are widely used for the reduction of aldehydes to primary alcohols. britannica.com NaBH₄ is a milder and more selective reagent.

Catalytic Hydrogenation : Hydrogen gas (H₂) in the presence of a transition metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni) is an effective method for aldehyde reduction. britannica.com

Sodium Formaldehyde Sulphoxylate : This reagent has been shown to be effective for the reduction of aromatic aldehydes to alcohols. tandfonline.com

| Reducing Agent | Typical Conditions |

| Sodium Borohydride (NaBH₄) | Protic solvent (e.g., ethanol, methanol) |

| Lithium Aluminum Hydride (LiAlH₄) | Aprotic solvent (e.g., diethyl ether, THF), followed by aqueous workup |

| Catalytic Hydrogenation (H₂/Catalyst) | Pressurized H₂ gas, metal catalyst (e.g., Pd/C) |

| Sodium Formaldehyde Sulphoxylate | Neutral or basic conditions |

Transformations Involving the Aromatic Bromine Substituent

The bromine atom on the aromatic ring of 4-Bromo-3-isopropoxybenzaldehyde is a key functional group that enables a variety of synthetic transformations. Its presence allows for the introduction of new carbon-carbon and carbon-heteroatom bonds, making this compound a versatile building block in organic synthesis. The reactivity of the C-Br bond is significantly influenced by the electronic effects of the other substituents on the ring: the electron-withdrawing aldehyde group and the electron-donating isopropoxy group.

Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck)

The bromine substituent of 4-Bromo-3-isopropoxybenzaldehyde serves as an excellent handle for palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon bonds and are fundamental in modern organic synthesis. nih.gov The C-Br bond is sufficiently reactive to undergo oxidative addition to a palladium(0) catalyst, initiating the catalytic cycle for several key transformations. mt.comlibretexts.org

Suzuki-Miyaura Coupling: The Suzuki reaction couples an organohalide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. organic-chemistry.org This reaction is widely used to form biaryl structures. 4-Bromo-3-isopropoxybenzaldehyde can be coupled with various aryl- or vinylboronic acids to introduce new substituents at the C4 position. The reaction generally exhibits high functional group tolerance and uses readily available and often less toxic boron reagents. nih.gov Studies on the closely related 4-bromobenzaldehyde (B125591) show high conversion rates in Suzuki couplings under various conditions, including room temperature reactions. researchgate.net

Sonogashira Coupling: The Sonogashira reaction facilitates the coupling of a terminal alkyne with an aryl or vinyl halide. organic-chemistry.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base, although copper-free protocols have been developed. libretexts.orgnih.gov Reacting 4-Bromo-3-isopropoxybenzaldehyde with a terminal alkyne would yield a 4-alkynyl-3-isopropoxybenzaldehyde derivative. These products are valuable intermediates for synthesizing more complex, rigid structures found in pharmaceuticals and materials science. nih.gov The reaction is known for its mild conditions and reliability. organic-chemistry.org

Heck Reaction: The Heck reaction involves the coupling of an aryl or vinyl halide with an alkene to form a substituted alkene. organic-chemistry.org The reaction requires a palladium catalyst and a base to regenerate the active catalyst. libretexts.org For 4-Bromo-3-isopropoxybenzaldehyde, a Heck reaction with an alkene like styrene (B11656) or an acrylate (B77674) would introduce a vinyl group at the C4 position. The reaction typically shows a high preference for trans selectivity in the resulting alkene product. organic-chemistry.org Research on 4-bromobenzaldehyde demonstrates its successful use in Heck reactions with various alkenes, indicating the applicability of this method. researchgate.netfrontiersin.org

Below is a table summarizing typical conditions for these cross-coupling reactions with aryl bromides, which would be applicable to 4-Bromo-3-isopropoxybenzaldehyde.

| Reaction | Catalyst (Palladium Source) | Ligand (if applicable) | Base | Solvent | Typical Temperature |

| Suzuki | Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄ | PPh₃, PCy₃, SPhos | K₂CO₃, Cs₂CO₃, K₃PO₄ | Toluene, Dioxane, H₂O | Room Temp. to 100 °C |

| Sonogashira | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | PPh₃, Xantphos | Et₃N, i-Pr₂NH | THF, DMF, Toluene | Room Temp. to 80 °C |

| Heck | Pd(OAc)₂, PdCl₂ | P(o-tol)₃, PPh₃ | Et₃N, NaOAc, K₂CO₃ | DMF, Acetonitrile | 80 °C to 140 °C |

Stability and Derivatization of the Isopropoxy Moiety

The isopropoxy group (-OCH(CH₃)₂) is an ether linkage. Ethers are generally considered to be robust and unreactive functional groups, often used as protecting groups in synthesis due to their stability under a wide range of conditions, including exposure to many oxidizing and reducing agents, as well as non-acidic bases. numberanalytics.comyoutube.com

The C-O bond of the isopropoxy group in 4-Bromo-3-isopropoxybenzaldehyde is generally stable. It would not be expected to cleave under the typical conditions used for transformations involving the aldehyde or the bromo-substituent, such as the palladium-catalyzed cross-coupling reactions discussed previously. acs.org

However, the ether linkage is not completely inert. Cleavage of aryl ethers can be achieved under harsh conditions, most commonly involving strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI), or with Lewis acids such as boron tribromide (BBr₃). numberanalytics.com In such a reaction, the isopropoxy group would be converted to a hydroxyl group, yielding 4-bromo-3-hydroxybenzaldehyde, while the isopropyl group would form isopropyl bromide. This cleavage provides a synthetic route to the corresponding phenol, should it be the desired target.

Direct derivatization of the isopropoxy group itself without cleavage is uncommon. The hydrogen atoms on the isopropyl group are generally unreactive. While radical oxidation can lead to the degradation of alkyl side chains on aromatic rings, this is typically not a controlled or synthetically useful transformation. nih.gov Therefore, the isopropoxy moiety is best regarded as a stable substituent that influences the electronic properties of the ring or as a precursor to a phenolic hydroxyl group via a specific cleavage reaction.

Mechanism-Based Studies of Key Reactions

The reactions of 4-Bromo-3-isopropoxybenzaldehyde are governed by well-established mechanistic principles. The electronic properties of the aldehyde and isopropoxy substituents play a crucial role in directing the outcome and rate of these transformations.

Nucleophilic Aromatic Substitution (S_NAr): The mechanism proceeds via a two-step addition-elimination sequence.

Formation of the Meisenheimer Complex: A nucleophile attacks the carbon atom bonded to the bromine (C4). This is the rate-determining step. The presence of the para-aldehyde group is critical for stabilizing the resulting anionic intermediate (Meisenheimer complex). The negative charge is delocalized through the π-system of the ring and onto the oxygen atom of the carbonyl group, which is highly stabilizing. libretexts.org The meta-positioned isopropoxy group, being an electron-donating group, slightly destabilizes the anion through an inductive effect but cannot participate in resonance stabilization, making its influence secondary to the powerful para-aldehyde. Computational studies on similar benzaldehydes have shown that the aldehyde group can also undergo initial nucleophilic addition, forming a hemiacetal which may be the true substrate in some cases, potentially altering the energy profile of the subsequent ring substitution. wuxiapptec.com

Loss of the Leaving Group: The bromide ion is expelled, and the aromaticity of the ring is restored to yield the final product. This step is typically fast.

Palladium-Catalyzed Cross-Coupling: The catalytic cycles for Suzuki, Sonogashira, and Heck reactions share common fundamental steps, illustrated here with the Suzuki reaction as an example.

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 4-Bromo-3-isopropoxybenzaldehyde to form a Pd(II) complex. This is often the rate-determining step. The electron-withdrawing aldehyde group can facilitate this step.

Transmetalation (for Suzuki and Sonogashira): In the Suzuki reaction, the organoboron species, activated by a base, transfers its organic group to the palladium center, displacing the bromide and forming a new organopalladium(II) complex. organic-chemistry.org In the Sonogashira cycle, a copper acetylide (formed from the terminal alkyne, copper(I), and base) typically performs this transfer. libretexts.org

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the new C-C bond in the product and regenerating the Pd(0) catalyst, which re-enters the cycle. mt.com

In the Heck reaction, the mechanism differs after oxidative addition. Instead of transmetalation, a migratory insertion of the alkene into the Aryl-Pd bond occurs, followed by a β-hydride elimination to release the final substituted alkene product. libretexts.org

Derivatization Strategies for Complex Organic Structures

4-Bromo-3-isopropoxybenzaldehyde is a valuable intermediate, or building block, for the synthesis of more complex molecular architectures. Its utility stems from the presence of three distinct functional handles—the aldehyde, the bromo substituent, and the isopropoxy group—which can be manipulated selectively.

The primary strategy involves using the bromo-substituent as a linchpin for building molecular complexity through the cross-coupling reactions previously described. For instance, a Suzuki coupling can attach a new aryl or heteroaryl ring system, while a Sonogashira reaction can introduce a linear alkyne spacer for further elaboration. This approach is common in the synthesis of active pharmaceutical ingredients (APIs) and materials with specific electronic or optical properties. Patents in pharmaceutical chemistry often describe the use of halo-alkoxy-benzaldehydes as key intermediates. For example, related structures are employed in the synthesis of compounds like pirfenidone (B1678446) and in the preparation of folic acid derivatives, showcasing the importance of this class of reagents. google.comgoogle.com

The aldehyde group offers another site for derivatization. It can undergo a wide range of classical carbonyl chemistry reactions, including:

Reductive amination: To form substituted benzylamines.

Wittig reaction: To create a new carbon-carbon double bond, extending the carbon framework.

Aldol condensation: To form α,β-unsaturated ketones.

Oxidation: To produce the corresponding carboxylic acid.

Reduction: To yield the benzyl alcohol.

A synthetic plan could involve an initial cross-coupling reaction at the bromine site, followed by a subsequent transformation of the aldehyde group to construct a larger, multifunctional molecule. The isopropoxy group can be retained as a stable feature or can be cleaved at a later stage to unmask a phenolic hydroxyl group, which can then be used for further functionalization, such as ether or ester formation. This strategic, stepwise modification of the different functional groups allows for the divergent synthesis of a library of complex compounds from a single, versatile starting material.

Spectroscopic Characterization and Advanced Analytical Techniques for 4 Bromo 3 Isopropoxybenzaldehyde

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds by providing detailed information about the hydrogen (¹H) and carbon (¹³C) atomic nuclei.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

A ¹H NMR spectrum for 4-Bromo-3-isopropoxybenzaldehyde would be expected to show distinct signals corresponding to the aldehydic proton, the aromatic protons, and the protons of the isopropoxy group. The chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J) would provide critical information for assigning each proton to its specific position in the molecule. However, specific experimental ¹H NMR data for this compound is not available in the searched resources.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Similarly, a ¹³C NMR spectrum would reveal the number of unique carbon environments in 4-Bromo-3-isopropoxybenzaldehyde. The spectrum would show signals for the carbonyl carbon of the aldehyde, the aromatic carbons (both protonated and quaternary), and the carbons of the isopropyl group. The precise chemical shifts are essential for a complete structural assignment. Unfortunately, experimental ¹³C NMR data for this specific molecule could not be located.

Advanced 2D-NMR Techniques for Structural Elucidation

Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable for unambiguously assigning the proton and carbon signals. A COSY spectrum would establish the connectivity between neighboring protons, while an HSQC spectrum would correlate each proton signal with its directly attached carbon atom. In the absence of primary 1D NMR data, no analysis using 2D-NMR techniques can be performed.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural insights from its fragmentation pattern. For 4-Bromo-3-isopropoxybenzaldehyde, the mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight. Due to the presence of bromine, a characteristic isotopic pattern for the molecular ion would be expected, with two peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes). Common fragmentation pathways would likely involve the loss of the aldehyde group (CHO), the isopropyl group, or the entire isopropoxy group. Specific mass spectrometry data, including the definitive molecular ion peak and its fragmentation pattern, are not available in the searched literature.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of 4-Bromo-3-isopropoxybenzaldehyde would be expected to exhibit characteristic absorption bands. Key absorptions would include a strong C=O stretch for the aldehyde group (typically around 1700 cm⁻¹), C-H stretches for the aldehyde and aromatic rings, and C-O stretches for the ether linkage of the isopropoxy group. While the IR spectrum for the related compound 4-bromobenzaldehyde (B125591) is known, a spectrum specifically for 4-Bromo-3-isopropoxybenzaldehyde was not found. nist.govchemicalbook.com

Raman Spectroscopy

Raman spectroscopy provides complementary information to IR spectroscopy, particularly for non-polar bonds and aromatic systems. The Raman spectrum of 4-Bromo-3-isopropoxybenzaldehyde would also show characteristic bands for the various functional groups. However, no experimental Raman spectral data for this compound could be sourced from the available information.

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are indispensable in the synthesis and analysis of 4-bromo-3-isopropoxybenzaldehyde, serving the dual purpose of isolating the compound from reaction mixtures and assessing its purity. The selection of a specific chromatographic method often depends on the scale of the separation, the nature of the impurities, and the desired level of purity.

Column Chromatography

For the preparative-scale purification of 4-bromo-3-isopropoxybenzaldehyde, column chromatography is a widely employed technique. researchgate.netorgsyn.org This method involves the separation of components of a mixture as they pass through a column packed with a stationary phase, such as silica (B1680970) gel. researchgate.netorgsyn.org The separation is based on the differential partitioning of the compounds between the stationary phase and a mobile phase.

In a typical procedure, the crude reaction mixture containing 4-bromo-3-isopropoxybenzaldehyde is dissolved in a minimal amount of a suitable solvent and loaded onto a silica gel column. orgsyn.org The choice of the mobile phase, or eluent, is critical for achieving effective separation. A common approach involves using a solvent system of varying polarity, such as a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like dichloromethane (B109758) or ethyl acetate. orgsyn.org The optimal ratio of these solvents is often determined by preliminary analysis using thin-layer chromatography (TLC). researchgate.net

For instance, a solvent system of ethanol (B145695) and dichloromethane (1:15) has been utilized with TLC plates to guide the separation process in column chromatography. researchgate.net Another example involves the use of a hexane-dichloromethane (3:2) mixture as the eluent for purifying a crude product on a silica gel column. orgsyn.org The fractions are collected as the eluent passes through the column, and those containing the pure 4-bromo-3-isopropoxybenzaldehyde, as identified by TLC, are combined. Subsequent removal of the solvent yields the purified compound.

It is important to note that the stability of the compound on the silica gel stationary phase should be considered, as some compounds may degrade during the chromatographic process. researchgate.net

Gas Chromatography (GC)

Gas chromatography is a powerful analytical technique for assessing the purity of volatile compounds like 4-bromo-3-isopropoxybenzaldehyde. In GC, the sample is vaporized and injected into the head of a chromatographic column. The separation is achieved as the analyte, carried by an inert gas (the mobile phase), interacts with the stationary phase lining the column.

GC methods can be developed to achieve high resolution and sensitivity, enabling the quantification of impurities, including regioisomers. researchgate.net For example, in the analysis of a related compound, 4-bromo-3-fluorobenzaldehyde, a GC method using a CHIRALDEX column was developed to resolve ten regioisomers. researchgate.net The use of a micro-electron capture detector (μ-ECD) can provide high sensitivity for halogenated compounds like 4-bromo-3-isopropoxybenzaldehyde. researchgate.net For complex mixtures, two-dimensional gas chromatography (2D-GC) can offer enhanced separation power. researchgate.net

High-Performance Liquid Chromatography (HPLC)

High-performance liquid chromatography (HPLC) is another cornerstone technique for the purity assessment of 4-bromo-3-isopropoxybenzaldehyde. HPLC offers high resolution and is suitable for a wide range of compounds. A stability-indicating HPLC-UV method, for instance, was developed for the determination of 4-bromomethyl-3-nitrobenzoic acid, a related bioactive compound. researchgate.net Such methods are crucial for monitoring the stability of a compound under various stress conditions.

While specific HPLC methods for 4-bromo-3-isopropoxybenzaldehyde are not detailed in the provided context, the principles can be extrapolated. A typical HPLC system would consist of a stationary phase (e.g., a C18 column), a mobile phase (e.g., a mixture of acetonitrile (B52724) and water), and a UV detector for monitoring the elution of the compound. The retention time and peak purity can be used to identify and quantify 4-bromo-3-isopropoxybenzaldehyde and its impurities.

Table of Chromatographic Data

| Technique | Stationary Phase | Mobile Phase/Eluent | Purpose | Reference |

| Thin-Layer Chromatography (TLC) | Silica Gel | Ethanol:Dichloromethane (1:15) | Method Development | researchgate.net |

| Column Chromatography | Silica Gel | Hexane:Dichloromethane (3:2) | Purification | orgsyn.org |

| Gas Chromatography (GC) | CHIRALDEX Column | Not Specified | Purity Assessment, Isomer Separation | researchgate.net |

| High-Performance Liquid Chromatography (HPLC) | C18 (Typical) | Acetonitrile/Water (Typical) | Purity Assessment, Stability Studies | researchgate.net |

Computational Chemistry and Molecular Modeling of 4 Bromo 3 Isopropoxybenzaldehyde and Its Derivatives

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic properties and geometric parameters of molecules. nih.gov While specific DFT studies on 4-Bromo-3-isopropoxybenzaldehyde are not extensively documented in publicly available literature, we can infer its characteristics based on comprehensive theoretical and experimental analyses of similarly substituted benzaldehydes, such as 5-Bromo-2-Hydroxybenzaldehyde and various nitrobenzaldehyde oximes. nih.govnih.gov

The electronic structure of 4-Bromo-3-isopropoxybenzaldehyde is dictated by the interplay of its constituent functional groups: the aldehyde, the bromo group, and the isopropoxy group, all attached to a benzene (B151609) ring. The aldehyde group is a meta-director and deactivating, while the bromo group is an ortho-, para-director and deactivating. The isopropoxy group, being an alkoxy group, is an ortho-, para-director and activating. The combined electronic effects of these substituents create a unique reactivity profile.

DFT calculations on related molecules, such as 3- and 4-nitrobenzaldehyde (B150856) oximes using the B3LYP/6-311++G(d,p) basis set, have been successful in predicting optimized geometric parameters (bond lengths and angles) that are in good agreement with experimental data. nih.gov Similar calculations for 4-Bromo-3-isopropoxybenzaldehyde would likely reveal the planarity of the benzene ring and the orientation of the aldehyde and isopropoxy groups.

The reactivity of the molecule can be understood through Frontier Molecular Orbital (FMO) analysis. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are crucial in determining the molecule's susceptibility to electrophilic and nucleophilic attack, respectively. For instance, in a study of 5-Bromo-2-Hydroxybenzaldehyde, the HOMO and LUMO energy gap was calculated to understand its chemical reactivity and kinetic stability. nih.gov A similar approach for 4-Bromo-3-isopropoxybenzaldehyde would pinpoint the regions most susceptible to chemical reactions. The molecular electrostatic potential (MEP) map would further visualize the electron density distribution, highlighting electrophilic and nucleophilic sites. nih.govnih.gov

Table 1: Predicted Electronic Properties based on Analogous Compounds

| Property | Predicted Characteristic for 4-Bromo-3-isopropoxybenzaldehyde | Basis from Analogous Compounds |

| HOMO-LUMO Gap | Moderate, suggesting reasonable kinetic stability. | DFT studies on substituted benzaldehydes show that the gap is influenced by the nature of substituents. nih.gov |

| Electron Density | High electron density around the oxygen atoms of the aldehyde and isopropoxy groups, and the bromine atom. | MEP maps of similar compounds consistently show negative potential on electronegative atoms. nih.govnih.gov |

| Reactivity Sites | The aldehyde carbon is a primary site for nucleophilic attack. The aromatic ring is susceptible to electrophilic substitution at positions ortho and para to the isopropoxy group, moderated by the deactivating effects of the bromine and aldehyde groups. | General principles of organic chemistry and computational studies on substituted benzenes. jeeadv.ac.in |

The presence of the flexible isopropoxy group introduces conformational isomerism in 4-Bromo-3-isopropoxybenzaldehyde. The rotation around the C-O bond of the isopropoxy group and the C-C bond connecting it to the benzene ring leads to different conformers with varying energies.

Conformational analysis of related molecules like isobutylbenzene (B155976) and other substituted benzenes has been performed using both experimental techniques and computational methods like AM1 and STO-3G MO calculations. researchgate.net These studies help in understanding the preferred conformations and the energy barriers between them. For instance, in isobutylbenzene, the gauche conformer is found to be predominant. researchgate.net For 4-Bromo-3-isopropoxybenzaldehyde, computational analysis would likely reveal the most stable conformer, which is expected to be the one that minimizes steric hindrance between the isopropyl group, the adjacent bromine atom, and the aldehyde group. The energetic landscape, mapping potential energy as a function of dihedral angles, would provide a comprehensive picture of the conformational preferences and the flexibility of the molecule. nih.gov

Molecular Dynamics Simulations for Dynamic Behavior

While quantum chemical calculations provide insights into static molecular properties, molecular dynamics (MD) simulations offer a view of the molecule's behavior over time. mdpi.com MD simulations for 4-Bromo-3-isopropoxybenzaldehyde would involve placing the molecule in a simulated environment, such as a solvent box, and calculating the trajectory of each atom based on classical mechanics.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is extensively used in drug discovery to predict how a small molecule, such as 4-Bromo-3-isopropoxybenzaldehyde or its derivatives, might interact with a biological target, typically a protein.

Molecular docking studies on various benzaldehyde (B42025) derivatives have demonstrated their potential to interact with a range of biological targets. For instance, benzaldehyde thiosemicarbazone derivatives have been screened against DNA gyrase B of Mycobacterium tuberculosis, with some compounds showing high binding affinities. nih.gov Similarly, other benzaldehyde derivatives have been evaluated as inhibitors of aldose reductase and phenoloxidase. dergipark.org.trsigmaaldrich.com

For 4-Bromo-3-isopropoxybenzaldehyde, docking studies could be performed against a variety of protein targets to predict its potential biological activity. The docking process would generate various possible binding poses of the molecule within the active site of a target protein. These poses are then scored based on a scoring function that estimates the binding affinity. The results would highlight key interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds, between the ligand and the protein's amino acid residues. nih.gov

Table 2: Representative Binding Affinities of Benzaldehyde Derivatives from Docking Studies

| Compound Type | Target Protein | Binding Energy (kcal/mol) | Reference |

| Benzaldehyde thiosemicarbazone derivatives | DNA gyrase B | -5.6 to -8.5 | nih.gov |

| Substituted benzaldehydes | Aldose Reductase | up to -8.61 | dergipark.org.tr |

| Benzyloxybenzaldehyde derivatives | ALDH1A3 | Not specified in abstract | mdpi.com |

| 2-(1,2,3-Triazoyl)benzaldehydes | Acetylcholinesterase | Not specified in abstract | nih.gov |

This table presents data from analogous compounds to illustrate the potential range of binding affinities and is not specific to 4-Bromo-3-isopropoxybenzaldehyde.

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. nih.gov Given that the core structure of 4-Bromo-3-isopropoxybenzaldehyde is a substituted benzaldehyde, it could be included in virtual screening libraries to assess its potential against a wide array of therapeutic targets.

The process involves docking a large number of compounds into the active site of a target protein and ranking them based on their predicted binding affinities. This allows for the rapid identification of potential lead compounds for further experimental testing. For example, virtual screening of marine aldehyde derivatives has been used to identify potential inhibitors of the SARS-CoV-2 3C-like protease. nih.gov Derivatives of 4-Bromo-3-isopropoxybenzaldehyde could be designed and virtually screened to optimize their binding to a specific target, thereby guiding the synthesis of more potent and selective inhibitors. researchgate.net

Quantitative Structure-Reactivity Relationship (QSRR) Modeling

Quantitative Structure-Reactivity Relationship (QSRR) modeling is a computational methodology used to correlate the chemical structure of a compound with its reactivity. While specific QSRR studies on 4-Bromo-3-isopropoxybenzaldehyde are not extensively documented in publicly available literature, the principles of QSRR can be applied to predict its reactivity based on the well-established behavior of substituted benzaldehydes. unicamp.brresearchgate.net

QSRR models for substituted benzaldehydes typically involve the calculation of various molecular descriptors that quantify different aspects of the molecule's structure. These descriptors can be broadly categorized as:

Electronic Descriptors: These describe the distribution of electrons in the molecule and are crucial for predicting reactions involving electrophilic or nucleophilic attack. Examples include partial atomic charges, dipole moment, and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). For 4-Bromo-3-isopropoxybenzaldehyde, the electron-withdrawing nature of the bromine atom and the aldehyde group, combined with the electron-donating effect of the isopropoxy group, will significantly influence these descriptors.

Steric Descriptors: These account for the three-dimensional shape and size of the molecule, which can affect the accessibility of the reactive sites. Descriptors such as molecular volume, surface area, and specific steric parameters (e.g., Taft's Es) are commonly used. The bulky isopropoxy group in 4-Bromo-3-isopropoxybenzaldehyde would be expected to have a notable steric influence on the reactivity of the adjacent aldehyde group and the benzene ring.

Topological Descriptors: These are numerical representations of the molecular structure, encoding information about connectivity and branching.

A hypothetical QSRR model for a series of derivatives of 4-Bromo-3-isopropoxybenzaldehyde could be developed to predict a specific reaction rate, for instance, the rate of oxidation of the aldehyde group. The model would take the form of a mathematical equation:

Reactivity = a * (Descriptor 1) + b * (Descriptor 2) + c * (Descriptor 3) + ... + constant

Where 'a', 'b', and 'c' are coefficients determined through statistical regression analysis of a training set of molecules with known reactivities.

Illustrative QSRR Data for Benzaldehyde Derivatives

To illustrate the application of QSRR, the following table presents hypothetical data for a set of substituted benzaldehyde derivatives, predicting their relative reactivity in a hypothetical nucleophilic addition reaction.

| Compound | Electronic Descriptor (e.g., LUMO Energy) | Steric Descriptor (e.g., Molar Volume) | Predicted Relative Reactivity |

| Benzaldehyde | -1.5 eV | 101.9 ų | 1.00 |

| 4-Nitrobenzaldehyde | -2.5 eV | 112.3 ų | 2.50 |

| 4-Methoxybenzaldehyde | -1.2 eV | 119.8 ų | 0.75 |

| 4-Bromo-3-isopropoxybenzaldehyde | -1.8 eV | 155.2 ų | 1.20 |

| 3,4-Dimethoxybenzaldehyde | -1.1 eV | 135.5 ų | 0.65 |

Note: The data in this table is illustrative and intended to demonstrate the principles of QSRR. Actual values would require specific computational studies.

The development of robust QSRR models for 4-Bromo-3-isopropoxybenzaldehyde and its derivatives would be invaluable for streamlining synthesis planning and predicting the outcomes of chemical reactions without the need for extensive empirical experimentation. chemrxiv.org

In Silico Drug Likeness and ADMET Prediction

In silico tools are instrumental in the early stages of drug discovery for predicting the drug-like properties and the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of a compound. nih.goveijppr.com For 4-Bromo-3-isopropoxybenzaldehyde, these predictions can offer a preliminary assessment of its potential as a therapeutic agent.

Drug Likeness Prediction:

Drug likeness is often evaluated using rules such as Lipinski's Rule of Five, which assesses the oral bioavailability of a compound. The parameters for 4-Bromo-3-isopropoxybenzaldehyde can be calculated based on its structure.

Calculated Physicochemical Properties for Drug Likeness Assessment

| Property | Predicted Value for 4-Bromo-3-isopropoxybenzaldehyde | Lipinski's Rule of Five Guideline |

| Molecular Weight | ~243.09 g/mol | < 500 g/mol |

| LogP (octanol-water partition coefficient) | ~3.1 | ≤ 5 |

| Hydrogen Bond Donors | 0 | ≤ 5 |

| Hydrogen Bond Acceptors | 2 (one on the aldehyde oxygen, one on the ether oxygen) | ≤ 10 |

Based on these calculated properties, 4-Bromo-3-isopropoxybenzaldehyde adheres to Lipinski's Rule of Five, suggesting it has the potential for good oral bioavailability.

ADMET Prediction:

ADMET prediction involves a more detailed analysis of the compound's likely behavior in the body.

Predicted ADMET Profile of 4-Bromo-3-isopropoxybenzaldehyde

| ADMET Parameter | Predicted Outcome | Rationale/Implication |

| Absorption | ||

| Human Intestinal Absorption (HIA) | Good | The compound's molecular size and lipophilicity fall within a range that generally favors passive diffusion across the intestinal wall. |

| Caco-2 Permeability | Moderate to High | Expected to readily pass through the intestinal epithelial barrier. |

| P-glycoprotein (P-gp) Substrate/Inhibitor | Likely not a strong substrate or inhibitor | The structural features do not strongly suggest interaction with this major efflux transporter. |

| Distribution | ||

| Blood-Brain Barrier (BBB) Penetration | Likely to cross | The moderate lipophilicity and relatively small size may allow for penetration into the central nervous system. |

| Plasma Protein Binding (PPB) | High | Compounds with this level of lipophilicity tend to bind extensively to plasma proteins like albumin, which can affect the free drug concentration. |

| Metabolism | ||

| Cytochrome P450 (CYP) Inhibition | Potential for inhibition of certain CYP isozymes (e.g., CYP2C9, CYP3A4) | The presence of the aromatic ring and heteroatoms suggests potential interaction with the active sites of metabolic enzymes. Specific predictions would require docking studies. |

| Major Metabolic Sites | Aldehyde group (oxidation to a carboxylic acid), O-dealkylation of the isopropoxy group, and potential hydroxylation of the aromatic ring. | These are common metabolic pathways for benzaldehydes and ethers. |

| Excretion | ||

| Route of Excretion | Primarily renal after metabolism | The metabolites are expected to be more polar and thus more readily excreted in the urine. |

| Toxicity | ||

| Ames Mutagenicity | Unlikely to be mutagenic | Benzaldehyde itself is generally considered non-mutagenic. |

| Hepatotoxicity | Potential concern | Aldehydes can be reactive and may cause cellular stress. The metabolism of the compound could also lead to reactive intermediates. |

| Cardiotoxicity (hERG inhibition) | Low to moderate risk | Further specific testing would be required to confirm. |

Note: The data in this table is predictive and based on general computational models. Experimental validation is necessary to confirm these findings.

The in silico analysis suggests that 4-Bromo-3-isopropoxybenzaldehyde possesses a generally favorable drug-like profile. However, potential liabilities related to metabolism and toxicity would need to be carefully evaluated in subsequent preclinical studies. The insights gained from these computational models are crucial for prioritizing and guiding the development of new chemical entities based on this scaffold. nih.govdergipark.org.tr

Applications in Biological and Pharmaceutical Research

Role as a Key Intermediate in Bioactive Compound Synthesis

The versatility of 4-Bromo-3-isopropoxybenzaldehyde has been harnessed in the creation of a range of bioactive compounds, from active pharmaceutical ingredients (APIs) to agrochemicals.

4-Bromo-3-isopropoxybenzaldehyde is a crucial intermediate in the synthesis of various compounds with potential therapeutic applications. Its derivatives have been explored for their utility in targeting a variety of biological pathways. For instance, the related compound, 3-bromo-4-isobutyloxyphenyl carbothioamide, has been identified as a key intermediate in the synthesis of Febuxostat, a drug used for the treatment of gout. researchgate.net The synthesis of such intermediates often involves multi-step processes where the benzaldehyde (B42025) derivative provides the core scaffold for further chemical elaboration. researchgate.net

Table 1: Examples of Bioactive Compounds Derived from Related Benzaldehyde Intermediates

| Starting Intermediate | Synthetic Steps | Final Bioactive Compound Class | Therapeutic Area |

|---|---|---|---|

| 4-hydroxy-3-nitrobenzaldehyde | Dehydration, thioformylation, cyclization, oxygen alkylation, catalytic hydrogenation, diazotization, hydrolysis, acidification | Xanthine Oxidase Inhibitors (e.g., Febuxostat) | Gout |

| p-hydroxy thiobenzamide | Cyclization, formylation, etherification, oximation dehydration, hydrolysis | Xanthine Oxidase Inhibitors (e.g., Febuxostat) | Gout |

This table is for illustrative purposes and showcases the synthesis of a related class of compounds, highlighting the importance of substituted benzaldehydes as starting materials.

The agricultural industry also benefits from the chemical properties of 4-Bromo-3-isopropoxybenzaldehyde and its analogues. These compounds serve as precursors in the production of novel pesticides and other crop protection agents. researchgate.net The development of new agrochemicals is crucial for addressing challenges such as pest resistance and the need for more environmentally benign solutions. researchgate.net The structural motifs derived from this benzaldehyde can be incorporated into larger molecules designed to interact with specific biological targets in pests or weeds.

Investigation of Enzyme-Catalyzed Reactions

The reactivity of the aldehyde group in 4-Bromo-3-isopropoxybenzaldehyde makes it a useful tool for studying enzyme mechanisms and modulating biological pathways.

Derivatives of 4-Bromo-3-isopropoxybenzaldehyde can be designed as probes to investigate the active sites and catalytic mechanisms of enzymes. The aldehyde functionality can react with nucleophilic residues in an enzyme's active site, forming covalent adducts that can be used to identify and characterize key amino acids involved in catalysis.

By serving as a precursor to various bioactive molecules, 4-Bromo-3-isopropoxybenzaldehyde indirectly contributes to the modulation of biological pathways. For example, a related compound, 3-bromo-4,5-dihydroxybenzaldehyde (B99904) (3-BDB), has been shown to protect skin cells from oxidative damage by activating the Nrf2/HO-1 pathway. nih.gov This highlights how benzaldehyde derivatives can influence cellular signaling and protective mechanisms.

Structure-Activity Relationship (SAR) Studies of 4-Bromo-3-isopropoxybenzaldehyde Derivatives

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry and involve systematically altering the structure of a molecule to understand how these changes affect its biological activity. 4-Bromo-3-isopropoxybenzaldehyde provides a versatile scaffold for such studies.

In one study, a series of analogues of 4-(Diethylamino)benzaldehyde (B91989) (DEAB), a known pan-inhibitor of aldehyde dehydrogenases (ALDHs), were synthesized to explore their impact on ALDH activity and antiproliferative effects in prostate cancer. researchgate.net This research included the synthesis of 3-bromo-4-(diethylamino)benzaldehyde. whiterose.ac.uk The study revealed that specific substitutions on the benzaldehyde ring could lead to increased potency and selectivity for different ALDH isoforms. researchgate.net For instance, certain analogues demonstrated potent inhibitory activity against ALDH1A3, while others were more effective against ALDH3A1. researchgate.net

Table 2: SAR Insights from 4-(Diethylamino)benzaldehyde Analogues

| Analogue Feature | Impact on ALDH Inhibition |

|---|---|

| Constrained heterocycles (pyrrolidine, piperidine) at the para position | Increased inhibitory effect against ALDH1A3 |

These SAR studies underscore the importance of the substitution pattern on the benzaldehyde ring for achieving desired biological activity and selectivity. whiterose.ac.uk The findings from such research can guide the design of more effective and targeted therapeutic agents. researchgate.net

Exploration of Therapeutic Potential

Derivatives of 4-Bromo-3-isopropoxybenzaldehyde have been evaluated for several therapeutic applications, demonstrating a broad range of biological activities.

The core benzaldehyde structure is known to be a component in compounds exhibiting antimicrobial properties. researchgate.net While specific studies focusing solely on 4-Bromo-3-isopropoxybenzaldehyde are not extensively detailed, related bromo-benzohydrazide derivatives have been synthesized and shown to possess antimicrobial potential. nih.gov For instance, a series of 3- and 4-bromo benzohydrazides were synthesized and tested, with one compound showing significant potency. nih.gov This suggests that the bromo-substituted benzaldehyde framework, which includes structures like 4-Bromo-3-isopropoxybenzaldehyde, is a promising starting point for developing new antimicrobial agents.

In the field of oncology, derivatives of substituted benzaldehydes have shown promise. Research into aldehyde dehydrogenase (ALDH) inhibitors, a target in cancer therapy, has involved analogues of 4-(diethylamino)benzaldehyde. researchgate.netbrad.ac.uk Modifications of this core structure, including the introduction of bromo-substituents, have led to compounds with antiproliferative activity against cancer cell lines. researchgate.net For example, 3-bromo-4-(dipropylamino)benzaldehyde, a related substituted benzaldehyde, showed potent antiproliferative activity and an IC50 of 0.63 ± 0.02 µM against the ALDH1A3 enzyme. researchgate.net Furthermore, bromophenol derivatives have been synthesized and shown to induce apoptosis in leukemia K562 cells. mdpi.com

Table 1: Anticancer Activity of Related Substituted Benzaldehyde Derivatives

| Derivative Class | Target/Cell Line | Reported Activity (IC50) |

| 3-Bromo-4-(dipropylamino)benzaldehyde | ALDH1A3 Enzyme | 0.63 µM researchgate.net |

| Substituted Benzohydrazide (Compound 22) | HCT116 Cells | 1.20 µM nih.gov |

This table presents data for compounds structurally related to 4-Bromo-3-isopropoxybenzaldehyde to illustrate the potential of the chemical class.

A significant area of investigation for 4-Bromo-3-isopropoxybenzaldehyde has been in the development of inhibitors for viral enzymes, particularly the main protease (Mpro or 3CL Mpro) of SARS-CoV-2, the virus causing COVID-19. nih.gov Mpro is crucial for viral replication, making it a high-priority target for antiviral drug development. nih.gov Derivatives of 4-Bromo-3-isopropoxybenzaldehyde have been incorporated into molecules designed to inhibit this enzyme. For example, a study on Mpro inhibitors developed a compound (28f) that showed an IC50 value of 0.16 μM against SARS-CoV-2 Mpro. medchemexpress.com Another inhibitor for SARS-CoV-2 Mpro, compound 26, demonstrated an even more potent IC50 of 6 nM. medchemexpress.com

Table 2: Inhibition of SARS-CoV-2 Mpro by Related Compounds

| Compound ID | Target Enzyme | Reported Activity (IC50) |

| SARS-CoV-2 Mpro-IN-45 (Compound 28f) | SARS-CoV-2 Mpro | 0.16 µM medchemexpress.com |

| SARS-CoV-2 Mpro-IN-34 (Compound 26) | SARS-CoV-2 Mpro | 6 nM medchemexpress.com |

This table highlights the potency of inhibitors containing related structural motifs against a key viral enzyme.

Integration into Drug Design and Discovery Pipelines

4-Bromo-3-isopropoxybenzaldehyde serves as a valuable building block in drug design and discovery pipelines. Its defined structure and reactive aldehyde group allow for its use in combinatorial chemistry and fragment-based drug design. Medicinal chemists can use this compound as a starting material to synthesize libraries of related molecules. These libraries can then be screened against various biological targets to identify new hit compounds, which can be further optimized into potential drug candidates. Its commercial availability facilitates its integration into the early stages of research and development for novel therapeutics. sigmaaldrich.com

Hit-to-Lead Optimization Strategies

The process of hit-to-lead optimization in drug discovery is a critical phase where initial "hit" compounds, identified from high-throughput screening, are chemically modified to improve their potency, selectivity, and pharmacokinetic properties, transforming them into "lead" compounds. The chemical structure of 4-bromo-3-isopropoxybenzaldehyde makes it a useful reagent in this process.

The isopropoxy group can be introduced to a molecular scaffold to enhance lipophilicity, which can influence a compound's ability to cross cell membranes and its metabolic stability. The bromine atom is a particularly versatile functional group in medicinal chemistry. It can be used as a handle for various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations, allowing for the systematic exploration of chemical space around a core scaffold. This is a key strategy in structure-activity relationship (SAR) studies during hit-to-lead optimization.

For instance, in the development of inhibitors for specific enzymes or receptors, the benzaldehyde moiety can be converted into various functional groups. Through reductive amination, it can be transformed into a benzylamine, which can then be further functionalized. This allows for the introduction of diverse substituents that can probe the binding pockets of target proteins.

A notable area of research where analogous benzaldehyde derivatives have been employed is in the development of aldehyde dehydrogenase (ALDH) inhibitors. whiterose.ac.ukbrad.ac.uk While not directly involving 4-bromo-3-isopropoxybenzaldehyde, studies on related compounds such as 4-(diethylamino)benzaldehyde (DEAB) and its analogs demonstrate the principles of hit-to-lead optimization. whiterose.ac.ukbrad.ac.uk In these studies, modifications to the benzaldehyde scaffold, including the introduction of various substituents at different positions, have led to the identification of potent and selective inhibitors of specific ALDH isoforms. whiterose.ac.ukbrad.ac.uk This highlights the potential of substituted benzaldehydes as starting materials for generating libraries of compounds for SAR exploration.

Lead Compound Identification and Development

The identification of a lead compound is a milestone in a drug discovery project, signifying a molecule with promising therapeutic potential that warrants further preclinical and clinical development. 4-Bromo-3-isopropoxybenzaldehyde can play a role in the synthesis of novel chemical entities that are assessed for their potential as lead compounds.

One area of active research is the development of phosphodiesterase 4 (PDE4) inhibitors for the treatment of inflammatory diseases. nih.gov While a direct synthesis using 4-bromo-3-isopropoxybenzaldehyde is not explicitly detailed in the provided search results, the synthesis of other PDE4 inhibitors often involves the coupling of substituted aromatic rings. The chemical functionalities of 4-bromo-3-isopropoxybenzaldehyde make it a suitable precursor for the synthesis of fragments that could be incorporated into potential PDE4 inhibitors. The isopropoxy group could occupy a hydrophobic pocket in the enzyme's active site, while the bromine atom allows for the attachment of other pharmacophoric elements.

Furthermore, the development of novel anticancer agents is an area where this compound could be utilized. For example, research into the antiproliferative activity of various compounds in prostate cancer has explored a range of substituted benzaldehydes. whiterose.ac.ukbrad.ac.uk The synthesis of analogs based on a central scaffold allows for the exploration of how different substituents affect biological activity. The unique electronic and steric properties of the bromo and isopropoxy groups on the benzaldehyde ring can influence the binding affinity and selectivity of the final compound for its biological target.

The general strategy involves using 4-bromo-3-isopropoxybenzaldehyde as a starting material in a multi-step synthesis to generate a library of related compounds. These compounds are then screened for biological activity against a specific target or in a cellular assay. Promising candidates from this screening can then be selected as lead compounds for further optimization and development.

Future Perspectives and Research Challenges

Development of More Efficient and Sustainable Synthetic Routes

The future synthesis of 4-bromo-3-isopropoxybenzaldehyde will likely be guided by the principles of green chemistry, aiming to enhance efficiency while minimizing environmental impact. Key areas of development will focus on improving atom economy, utilizing safer solvents, and exploring innovative catalytic systems.

Two plausible synthetic pathways for 4-bromo-3-isopropoxybenzaldehyde are the bromination of 3-isopropoxybenzaldehyde (B1298940) and the isopropylation of 4-bromo-3-hydroxybenzaldehyde (B1283328). The traditional Williamson ether synthesis for the latter route often requires harsh conditions and anhydrous solvents. acs.org A more sustainable approach would involve the use of phase-transfer catalysis, which can facilitate the reaction under milder, aqueous conditions, thereby reducing the reliance on volatile organic solvents. acs.orgjmaterenvironsci.com

For the bromination step, conventional methods often employ elemental bromine, a hazardous and corrosive reagent. arkat-usa.org Future research should focus on greener brominating agents such as N-bromosuccinimide (NBS) in conjunction with solid supports like alumina, which can enable solvent-free reaction conditions. acs.org The development of photocatalytic methods for the synthesis of benzaldehyde (B42025) derivatives also presents a promising avenue for sustainable production. semanticscholar.orgresearchgate.netresearchgate.net

Furthermore, the adoption of continuous flow chemistry offers significant advantages in terms of safety, scalability, and process control for the synthesis of this and related compounds. Flow reactors can enable precise control over reaction parameters, leading to higher yields and purity while minimizing waste generation.

Table 1: Comparison of Potential Synthetic Strategies

| Strategy | Traditional Method | Sustainable Alternative | Advantages of Sustainable Alternative |

| Isopropylation | Williamson ether synthesis with strong base and anhydrous solvent | Williamson ether synthesis with phase-transfer catalysis | Milder reaction conditions, use of aqueous solvents, improved safety. acs.orgjmaterenvironsci.com |

| Bromination | Elemental bromine | N-Bromosuccinimide (NBS) on alumina, photocatalysis | Avoids hazardous reagents, solvent-free or greener solvents, high selectivity. arkat-usa.orgacs.org |

| Process Technology | Batch synthesis | Continuous flow chemistry | Enhanced safety, scalability, process control, and reduced waste. |

Discovery of Novel Biological Activities and Therapeutic Applications

While the specific biological profile of 4-bromo-3-isopropoxybenzaldehyde remains to be elucidated, the vast and diverse pharmacological activities of substituted benzaldehydes suggest a high probability of discovering novel therapeutic applications. nih.govnih.govacs.orgfrontiersin.org The presence of the bromine atom and the isopropoxy group can significantly influence the compound's lipophilicity, electronic properties, and steric profile, thereby modulating its interaction with biological targets.

Future research should involve comprehensive screening of 4-bromo-3-isopropoxybenzaldehyde and its derivatives against a wide range of biological targets. Areas of particular interest include:

Antimicrobial Activity: Brominated aromatic compounds and various benzaldehyde derivatives have demonstrated significant antimicrobial properties. researchgate.netnih.gov

Anticancer Activity: The isopropoxy moiety and the benzaldehyde scaffold are present in various compounds with reported antitumor activities. nih.govnih.govmdpi.commdpi.com

Anti-inflammatory Effects: Certain benzaldehyde derivatives have been shown to possess anti-inflammatory properties. acs.org

Systematic screening of a library of derivatives will be crucial to establish structure-activity relationships (SAR) and identify lead compounds for further optimization.

Advanced Mechanistic Studies of Chemical Transformations

A thorough understanding of the reaction mechanisms involving 4-bromo-3-isopropoxybenzaldehyde is fundamental for optimizing existing synthetic methods and designing novel chemical transformations. Future research in this area should employ a combination of experimental and computational techniques.

Kinetic studies on reactions such as nucleophilic aromatic substitution or condensation reactions involving the aldehyde group can provide valuable insights into the rate-determining steps and the influence of the bromo and isopropoxy substituents on reactivity. arkat-usa.orgsemanticscholar.orgrsc.orgacs.orgacs.org For instance, understanding the kinetics of ether formation or bromination can aid in optimizing reaction conditions to maximize yield and minimize by-product formation.

Computational chemistry, particularly density functional theory (DFT), can be a powerful tool to model reaction pathways, calculate transition state energies, and elucidate the electronic effects of the substituents. rsc.orgacs.orgnih.govresearchgate.netumass.edu Such studies can help in predicting the regioselectivity of further functionalization and in understanding the stability of reaction intermediates. Spectroscopic techniques, such as in-situ infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy, coupled with mass spectrometry, will be invaluable for the detection and characterization of transient intermediates. researchgate.netnih.gov